molecular formula C21H26N2O4 B15378185 tert-Butyl (3R,4S)-4-cyano-4-cyclopropyl-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

tert-Butyl (3R,4S)-4-cyano-4-cyclopropyl-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B15378185
M. Wt: 370.4 g/mol
InChI Key: NVXNRAHUHWCDMD-UTKZUKDTSA-N
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Description

tert-Butyl (3R,4S)-4-cyano-4-cyclopropyl-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a cyclopropane ring, a cyano group, and a 4-methoxybenzyl (PMB) substituent. The tert-butyl ester moiety enhances stability and solubility, while the cyclopropane ring introduces steric constraints that may influence reactivity or binding interactions .

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

tert-butyl (3R,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-20(2,3)27-18(24)17-12-23(11-14-5-9-16(26-4)10-6-14)19(25)21(17,13-22)15-7-8-15/h5-6,9-10,15,17H,7-8,11-12H2,1-4H3/t17-,21+/m1/s1

InChI Key

NVXNRAHUHWCDMD-UTKZUKDTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CN(C(=O)[C@@]1(C#N)C2CC2)CC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C(=O)C1(C#N)C2CC2)CC3=CC=C(C=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HP11: (2R,3R,4S,5R)-2-(6-amino-8-((4-methoxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

  • Structural Similarities : Shares the 4-methoxybenzyl group, which is critical for modulating solubility and receptor interactions.
  • Key Differences : HP11 contains a purine core and a hydroxymethyltetrahydrofuran ring instead of a pyrrolidine-5-one scaffold.
  • Synthesis : HP11 was synthesized in 59% yield via column chromatography (Biotage SNAP column, MeOH/EtOAc eluent) with 98% purity (UV/254 nm) .
  • Implications : The purine backbone in HP11 suggests nucleoside analog activity, whereas the target compound’s pyrrolidine-5-one core may serve as a protease inhibitor precursor.

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl) carbonate (HD-0021)

  • Structural Similarities : Both compounds feature a tert-butyl ester and (3R,4S) stereochemistry.
  • Key Differences: HD-0021 lacks the cyano and cyclopropyl groups but includes a carbamate-protected amine.
  • Safety Profile : HD-0021’s safety data sheet highlights precautions for handling (e.g., skin/eye irritation risks) but lacks toxicity or stability data .
  • Implications: The amine group in HD-0021 may enable peptide coupling, whereas the cyano group in the target compound could participate in click chemistry or nitrile hydrolysis.

tert-Butyl (3R,4S)-4-(4-ethoxyphenyl)-3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

  • Structural Similarities : Contains a tert-butyl ester and aryl substituent (4-ethoxyphenyl vs. 4-methoxybenzyl).
  • Key Differences: The ethoxyphenyl group and mesyloxy-methyl substituent differ from the target’s cyclopropyl-cyano motif.

Comparative Data Table

Compound Name Core Structure Key Substituents Yield/Purity Functional Role
Target Compound Pyrrolidine-5-one Cyano, cyclopropyl, PMB N/A Intermediate for protease inhibitors
HP11 Purine-tetrahydrofuran PMB, hydroxymethyl 59%, 98% purity Nucleoside analog
HD-0021 Tetrahydrofuran tert-Butyl carbonate, amine N/A Amine-protected intermediate
Piperidine Derivative Piperidine 4-Ethoxyphenyl, mesyloxy-methyl N/A Electrophilic intermediate

Research Findings and Implications

  • Replacing methoxy with ethoxy (as in the piperidine derivative) may alter metabolic stability .
  • Synthetic Challenges : The cyclopropane ring in the target compound introduces steric hindrance, which could complicate synthetic steps compared to HD-0021’s linear tetrahydrofuran .
  • Reactivity: The cyano group’s electron-withdrawing nature may stabilize the pyrrolidine ring, whereas the mesyloxy group in the piperidine derivative offers versatility in functionalization .

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